

1H NMR Characterization of 4-tert-Butyl-2-nitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-tert-Butyl-2-nitroaniline

Cat. No.: B188902

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For researchers, scientists, and drug development professionals, understanding the precise chemical structure of a compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed 1H NMR characterization of **4-tert-Butyl-2-nitroaniline** and compares its spectral features with two structurally related alternatives: 4-tert-butylaniline and 2-nitroaniline.

This comparison highlights the influence of the tert-butyl and nitro functional groups on the chemical shifts and splitting patterns of the aromatic protons, offering valuable insights for spectral interpretation and structural verification.

Comparative 1H NMR Data

The following table summarizes the key 1H NMR spectral data for **4-tert-Butyl-2-nitroaniline** and its comparator molecules. All spectra were recorded in deuterated chloroform (CDCl₃).

Compound	Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
4-tert-Butyl-2-nitroaniline	H-3	Data not available	-	-	1H
H-5	Data not available	-	-	1H	
H-6	Data not available	-	-	1H	
-NH ₂	Data not available	-	-	2H	
-C(CH ₃) ₃	Data not available	-	-	9H	
4-tert-Butylaniline	H-2, H-6	7.16	d	8.4	2H
H-3, H-5	6.60	d	8.4	2H	
-NH ₂	3.50	s	-	2H	
-C(CH ₃) ₃	1.27	s	-	9H	
2-Nitroaniline[1]	H-3	8.10	dd	8.7, 1.5	1H
H-4	7.35	ddd	8.7, 7.2, 1.5	1H	
H-5	6.69	ddd	8.7, 7.2, 1.5	1H	
H-6	6.82	dd	8.7, 1.5	1H	
-NH ₂	6.10	s	-	2H	

Experimental Protocol

The ¹H NMR spectra for the comparative compounds were obtained using a 400 MHz spectrometer. The samples were dissolved in deuterated chloroform (CDCl₃), and

tetramethylsilane (TMS) was used as an internal standard ($\delta = 0.00$ ppm).

Structural and Spectral Correlations

The presence and position of the electron-donating amino group ($-\text{NH}_2$), the bulky electron-donating tert-butyl group ($-\text{C}(\text{CH}_3)_3$), and the electron-withdrawing nitro group ($-\text{NO}_2$) significantly influence the electronic environment of the aromatic protons, leading to distinct chemical shifts and coupling patterns.

4-tert-Butylaniline

In 4-tert-butylaniline, the para-substitution results in a symmetrical molecule. The two protons ortho to the amino group (H-2 and H-6) are chemically equivalent, as are the two protons meta to the amino group (H-3 and H-5). This symmetry leads to two distinct doublet signals in the aromatic region. The tert-butyl group appears as a sharp singlet at approximately 1.27 ppm, integrating to nine protons.

2-Nitroaniline

The ortho-substitution in 2-nitroaniline breaks the symmetry of the aromatic ring, resulting in four distinct signals for the aromatic protons. The strong electron-withdrawing nature of the nitro group deshields the proton ortho to it (H-3), causing it to resonate at a significantly downfield chemical shift (8.10 ppm). The coupling patterns (doublet of doublets and doublet of doublet of doublets) arise from the coupling of each proton with its neighbors.

4-tert-Butyl-2-nitroaniline: Predicted Spectral Features

While experimental data for **4-tert-Butyl-2-nitroaniline** is not readily available in the searched literature, we can predict its ^1H NMR spectrum based on the trends observed in the comparator molecules. The aromatic region is expected to show three distinct signals, likely corresponding to H-3, H-5, and H-6. The proton ortho to the nitro group (H-3) would be the most deshielded and appear at the lowest field. The tert-butyl group would likely appear as a singlet, and the amino protons as a broad singlet.

Molecular Structures and Proton Environments

The following diagrams illustrate the molecular structures and the distinct proton environments for each of the discussed compounds.

Caption: Molecular structure of **4-tert-Butyl-2-nitroaniline**.

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References

- 1. rsc.org [rsc.org]
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Phone: (601) 213-4426
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